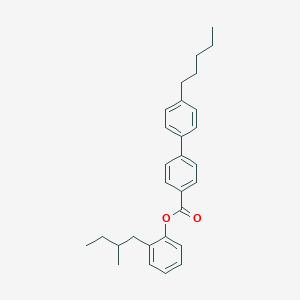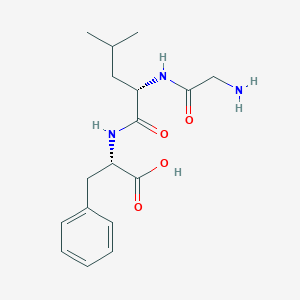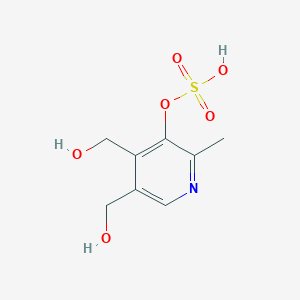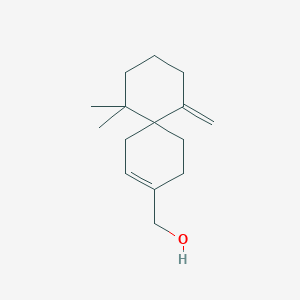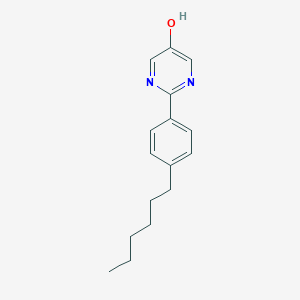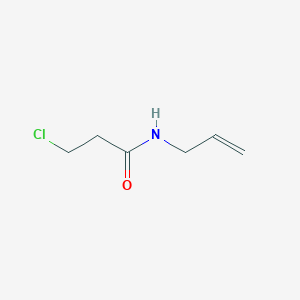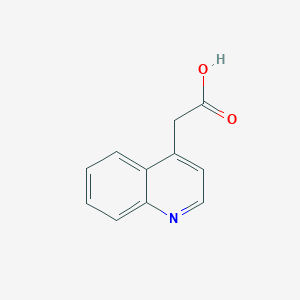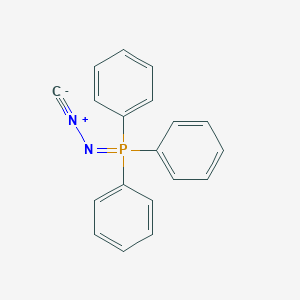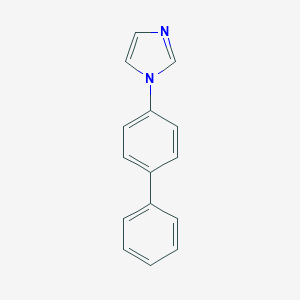
1-(4-Phenylphenyl)imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Phenylphenyl)imidazole (PPIm) is a chemical compound with potential applications in scientific research. It belongs to the class of imidazole derivatives and has a molecular formula of C15H12N2. PPIm has been studied extensively for its mechanism of action and physiological effects.
Mécanisme D'action
The mechanism of action of 1-(4-Phenylphenyl)imidazole involves the inhibition of the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of prostaglandins. Prostaglandins are involved in various physiological processes such as inflammation, pain, and fever. By inhibiting COX-2, 1-(4-Phenylphenyl)imidazole reduces the production of prostaglandins, which results in anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects:
1-(4-Phenylphenyl)imidazole has been shown to have various biochemical and physiological effects. Studies have shown that 1-(4-Phenylphenyl)imidazole inhibits the production of nitric oxide, which is involved in inflammation and pain. 1-(4-Phenylphenyl)imidazole also reduces the levels of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α).
Avantages Et Limitations Des Expériences En Laboratoire
1-(4-Phenylphenyl)imidazole has several advantages for lab experiments, such as its easy synthesis and low toxicity. However, 1-(4-Phenylphenyl)imidazole has limitations such as its low solubility in water, which can affect its bioavailability.
Orientations Futures
For the study of 1-(4-Phenylphenyl)imidazole include the development of analogs and the exploration of its potential in the treatment of other diseases.
Méthodes De Synthèse
1-(4-Phenylphenyl)imidazole can be synthesized by various methods such as the reaction of 4-bromoacetophenone with phenylboronic acid, followed by the reaction with imidazole. Another method involves the reaction of 4-phenylphenol with imidazole in the presence of a catalyst.
Applications De Recherche Scientifique
1-(4-Phenylphenyl)imidazole has been used in scientific research for various applications. One of the significant applications is in the field of cancer research. Studies have shown that 1-(4-Phenylphenyl)imidazole inhibits the growth of cancer cells by inducing apoptosis, which is a programmed cell death. 1-(4-Phenylphenyl)imidazole has also been studied for its anti-inflammatory and analgesic effects.
Propriétés
Numéro CAS |
108085-60-5 |
|---|---|
Nom du produit |
1-(4-Phenylphenyl)imidazole |
Formule moléculaire |
C15H12N2 |
Poids moléculaire |
220.27 g/mol |
Nom IUPAC |
1-(4-phenylphenyl)imidazole |
InChI |
InChI=1S/C15H12N2/c1-2-4-13(5-3-1)14-6-8-15(9-7-14)17-11-10-16-12-17/h1-12H |
Clé InChI |
FFRBVGATVOCVAZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)N3C=CN=C3 |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=C(C=C2)N3C=CN=C3 |
Synonymes |
1-[1,1''-BIPHENYL]-4-YL-1H-IMIDAZOLE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



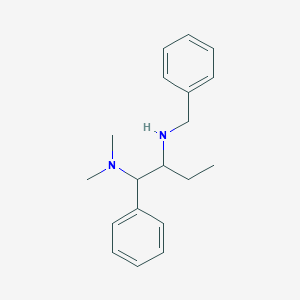
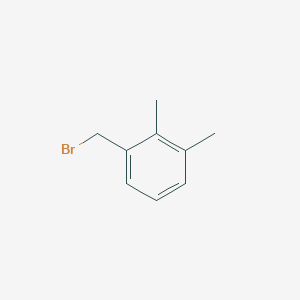
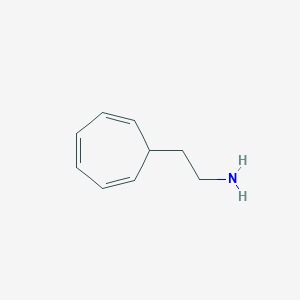
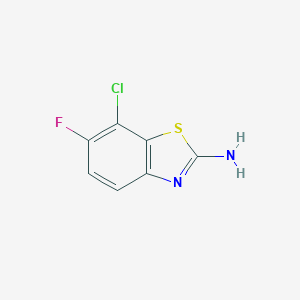
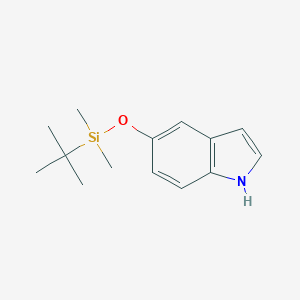
![Ethanone, 1-[1,4,5,6-tetrahydro-1-(1-methylethyl)-3-pyridinyl]-(9CI)](/img/structure/B34189.png)
